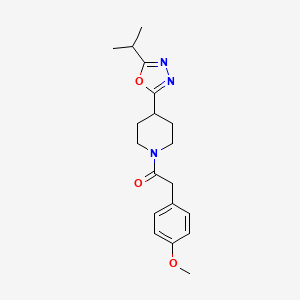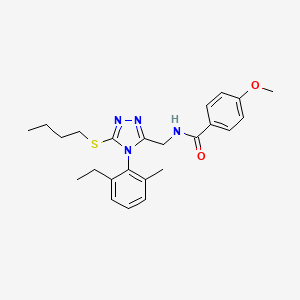
N-((5-(butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with its intricate structure, is a part of the 1,2,4-triazole class
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial steps often require the formation of the 1,2,4-triazole ring, followed by the introduction of the butylthio and 2-ethyl-6-methylphenyl groups through substitution reactions. The final steps generally involve the coupling of the triazole core with the 4-methoxybenzamide.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts to enhance reaction efficiency, temperature control to favor desired pathways, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Can introduce sulfoxides or sulfones into the butylthio group.
Reduction: : Can reduce nitro groups if present on the phenyl ring.
Substitution: : Both electrophilic and nucleophilic substitution can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution Reactions: : Various halides or nucleophiles in the presence of a base for substitutions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines from nitro reduction.
Substitution Products: : Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a model system for studying triazole chemistry.
Biology and Medicine
In biological research, it’s explored for its potential anti-inflammatory, antifungal, and antibacterial properties. Its ability to interact with specific biological targets makes it valuable in drug development.
Industry
In industry, it's utilized in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The butylthio and methoxy groups play crucial roles in enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Unique Features
Compared to other triazole compounds, this particular molecule stands out due to its specific substitution pattern, which grants it unique pharmacokinetic properties and biological activity.
Similar Compounds
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
5-(butylthio)-1,2,4-triazole derivatives
4-methoxybenzamide derivatives
Each of these compounds shares similarities in their core structure but differs in their functional groups, which influences their reactivity and applications.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-5-7-15-31-24-27-26-21(28(24)22-17(3)9-8-10-18(22)6-2)16-25-23(29)19-11-13-20(30-4)14-12-19/h8-14H,5-7,15-16H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTDVMKWTJTFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
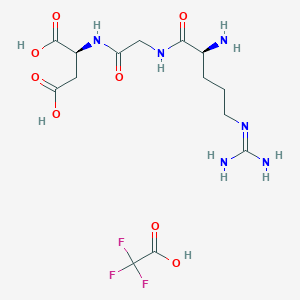
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)

![6-Methyl-N-(3-(methylthio)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)
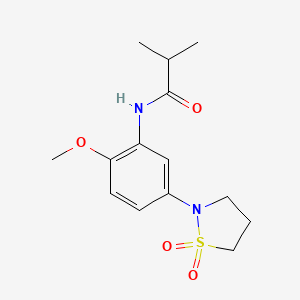
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
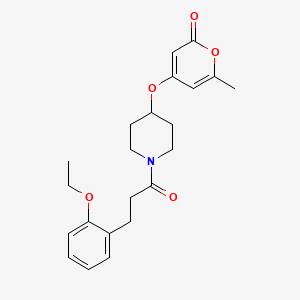
![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)

![N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2632475.png)
